molecular formula C19H14ClFN4O4 B2762602 N-(4-acetamidophenyl)-3-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 887217-30-3

N-(4-acetamidophenyl)-3-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2762602
CAS No.: 887217-30-3
M. Wt: 416.79
InChI Key: DNNGEFWVGCDEFF-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-3-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative characterized by a carboxamide group at position 5, a 3-chloro-4-fluorophenyl substituent at position 3, and a 4-acetamidophenyl group at the N-terminal.

Properties

CAS No.

887217-30-3

Molecular Formula

C19H14ClFN4O4

Molecular Weight

416.79

IUPAC Name

N-(4-acetamidophenyl)-3-(3-chloro-4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C19H14ClFN4O4/c1-10(26)23-11-2-4-12(5-3-11)24-17(27)14-9-22-19(29)25(18(14)28)13-6-7-16(21)15(20)8-13/h2-9H,1H3,(H,22,29)(H,23,26)(H,24,27)

InChI Key

DNNGEFWVGCDEFF-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=C(C=C3)F)Cl

solubility

not available

Origin of Product

United States

Biological Activity

N-(4-acetamidophenyl)-3-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound that has garnered attention due to its potential biological activities. This article synthesizes findings from various studies to elucidate its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydropyrimidine core with multiple substituents that may influence its biological activity. The presence of halogenated phenyl groups is notable for their potential role in modulating activity through electronic effects.

Biological Activity Overview

Research indicates that this compound exhibits diverse biological activities including:

  • Antioxidant Activity : The compound has been evaluated for its radical scavenging ability. In vitro assays demonstrated moderate to good antioxidant properties with IC50 values ranging from 6.261 to 2358 µM, indicating its potential in mitigating oxidative stress .
  • Antidiabetic Activity : The compound showed significant inhibitory effects on alpha-amylase, an enzyme involved in carbohydrate digestion. The IC50 for this activity was found to be between 6.539 and 11.27 µM, suggesting strong potential as an antidiabetic agent .
  • Cytotoxicity : Evaluations against HepG2 liver cancer cell lines revealed IC50 values between 5.351 and 18.69 µg/mL, indicating its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific substitutions on the phenyl rings. Notably:

  • The meta-substituted chloro benzyl derivative exhibited the highest alpha-amylase inhibitory potential due to its electron-withdrawing effect.
  • Variations in substituents significantly impacted both antioxidant and cytotoxic activities, underscoring the necessity for careful design in drug development .

Case Studies

  • Antioxidant Evaluation : A study assessed various derivatives of the tetrahydropyrimidine scaffold for their antioxidant capabilities using DPPH and ABTS assays. Compounds with electron-withdrawing groups demonstrated enhanced radical scavenging activity compared to those with electron-donating groups.
  • Antidiabetic Mechanism : In a comparative study, this compound was tested alongside known antidiabetic agents. Results indicated that it not only inhibited alpha-amylase but also showed potential effects on glucose uptake in muscle cells.
  • Cytotoxicity Studies : A series of analogs were synthesized and tested against various cancer cell lines. The compound demonstrated selective cytotoxicity towards HepG2 cells while exhibiting lower toxicity towards normal cell lines, indicating a favorable therapeutic window.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table highlights structural similarities and differences with key analogs:

Compound Name Core Structure Substituents/R-Groups Key Functional Groups Biological Activity (Reported)
N-(4-acetamidophenyl)-3-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Tetrahydropyrimidine 3-(3-chloro-4-fluorophenyl), N-(4-acetamidophenyl) 2,4-dioxo, carboxamide Not reported (inferred enzyme inhibition)
N-[2-chloro-4-(trifluoromethyl)phenyl]-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Tetrahydropyrimidine 2-thioxo, aryl substituents (e.g., 4-F, 4-Cl, 4-NO₂) Thioxo, carboxamide Antimicrobial
3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid Tetrahydropyrimidine 3-(4-fluorophenyl), 5-carboxylic acid 2,4-dioxo, carboxylic acid Potential insecticidal enzyme inhibitor
N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Pyrimidine (non-hydrogenated) 2-phenyl, 5-(4-methoxyphenyl)aminomethyl, 6-methyl Amino, methoxy Antibacterial, antifungal

Key Research Findings

  • Substituent Effects: The 3-chloro-4-fluorophenyl group in the target compound introduces steric and electronic effects distinct from simpler fluorophenyl groups (e.g., ). Chlorine’s electron-withdrawing nature may enhance electrophilic interactions in enzyme binding .
  • Biological Relevance :

    • Pyrimidine derivatives with fluorinated aryl groups (e.g., ) demonstrate antibacterial activity via interference with microbial DNA synthesis, a mechanism that may extend to the target compound .

Q & A

Q. Characterization methods :

  • Thin Layer Chromatography (TLC) : Monitor reaction progress (Rf values in 3:7 ethyl acetate/hexane) .
  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry via 1H/13C NMR (e.g., DMSO-d6 solvent, 400 MHz) to resolve aromatic protons and carbonyl groups .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 458.08) .

Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Answer:

  • 1H/13C NMR :
    • Analyze aromatic proton splitting patterns (e.g., para-substituted acetamidophenyl at δ 7.2–7.4 ppm) and carbonyl signals (dioxo groups at δ 165–170 ppm) .
    • Use DEPT-135 to distinguish CH3 (acetamide) and CH groups.
  • Fourier-Transform Infrared (FT-IR) : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Match experimental and theoretical m/z values within 3 ppm error .

Advanced: How can researchers resolve discrepancies in biological activity data across different studies?

Answer:
Discrepancies often arise from variations in assay conditions or compound purity. Methodological solutions include:

Standardized Assays :

  • Use cell lines with consistent passage numbers (e.g., HepG2 for cytotoxicity) and normalize to positive controls (e.g., doxorubicin).

Purity Validation :

  • Re-purify batches showing anomalous activity via preparative HPLC (C18 column, gradient: 10–90% acetonitrile/water).

Dose-Response Analysis :

  • Calculate IC50 values across ≥3 independent replicates to assess reproducibility .

Advanced: What methodological approaches optimize the compound’s synthetic yield under varying reaction conditions?

Answer:
Optimization requires systematic parameter screening:

  • Solvent Effects : Test polar aprotic solvents (DMF vs. DMSO) to stabilize intermediates.
  • Catalysts : Compare p-toluenesulfonic acid (acidic) vs. triethylamine (basic) for cyclization efficiency.
  • Temperature Control : Maintain 80–100°C for exothermic steps (monitor via in-situ IR).
  • Workflow :
    • Design a 2^3 factorial experiment (factors: solvent, catalyst, temperature).
    • Analyze yields via ANOVA to identify significant variables .

Advanced: How can molecular docking studies predict the compound’s mechanism of action?

Answer:
Stepwise Protocol :

Target Selection : Prioritize enzymes with structural homology to known pyrimidine targets (e.g., dihydrofolate reductase (DHFR)).

Ligand Preparation : Generate 3D conformers of the compound using Open Babel (MMFF94 force field).

Docking Software : Use AutoDock Vina with a grid box covering the active site (coordinates: x=15Å, y=15Å, z=15Å).

Validation : Compare docking scores (ΔG) with co-crystallized ligands (e.g., methotrexate for DHFR).

Dynamic Analysis : Perform 100 ns MD simulations (AMBER) to assess binding stability .

Advanced: In comparative studies with analogous compounds, what parameters prioritize functional differences?

Answer:
Focus on structural variations and their biochemical impacts:

Compound Key Structural Variation Functional Impact
Analog A ()Trifluoromethyl substitutionEnhanced metabolic stability due to lipophilicity
Analog B ()Ethoxyphenyl vs. fluorophenylAltered π-π stacking with target residues
Current Compound Chloro-fluorophenyl + acetamido groupsDual hydrogen bonding with catalytic site

Q. Assessment Metrics :

  • Binding Affinity : Surface plasmon resonance (SPR) for KD measurements.
  • Selectivity : Kinase profiling against a panel of 50+ kinases .

Advanced: How to address contradictory cytotoxicity data in primary vs. metastatic cancer cell lines?

Answer:

Mechanistic Profiling :

  • Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., apoptosis vs. EMT).

Microenvironment Mimicry :

  • Culture metastatic lines in 3D matrices (Matrigel) to simulate in vivo conditions.

Pharmacokinetic (PK) Analysis :

  • Measure intracellular concentrations via LC-MS/MS to correlate exposure with efficacy .

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